N6-(2-hydroxyethyl)adenosine: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
N6-(2-hydroxyethyl)adenosine: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(2-hydroxyethyl)adenosine (N6-HEA), a naturally occurring purine (B94841) nucleoside analog, has garnered significant scientific interest due to its diverse pharmacological activities. First isolated from fungi of the Cordyceps and Isaria species in 1983, N6-HEA has demonstrated potent anti-inflammatory, anti-tumor, anti-hyperglycemic, antioxidant, and insecticidal properties.[1] This technical guide provides a comprehensive overview of the discovery and isolation of N6-HEA, detailed experimental protocols for its study, and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Discovery and Isolation
N6-(2-hydroxyethyl)adenosine was first identified and isolated from Cordyceps and Isaria species in 1983.[1] It is a derivative of adenosine (B11128) with a hydroxyethyl (B10761427) group attached to the N6 position of the adenine (B156593) base. The molecular formula of N6-HEA is C₁₂H₁₇N₅O₅, and its molecular weight is 311.29 g/mol .[1]
The isolation of N6-HEA from natural sources, such as Cordyceps cicadae, typically involves extraction with a solvent like ethanol (B145695), followed by a series of chromatographic purification steps.[2]
Quantitative Biological Data
The biological activities of N6-HEA have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of N6-(2-hydroxyethyl)adenosine
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| SGC-7901 | Gastric Carcinoma | 48 hours | 86.66 | [1] |
| AGS | Gastric Carcinoma | 48 hours | 94.46 | [1] |
Table 2: In Vivo Anti-Tumor Activity of N6-(2-hydroxyethyl)adenosine in Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Tumor Inhibition Rate (%) | Reference |
| N6-HEA | 75 mg/kg | Intragastric | 54.66 | [1] |
| N6-HEA | 100 mg/kg | Intragastric | 64.90 | [1] |
| 5-Fluorouracil (5-FU) | - | - | Similar to 75 mg/kg N6-HEA | [1] |
Table 3: Anti-Inflammatory and Anti-Fibrotic Effects of N6-(2-hydroxyethyl)adenosine
| Cell Line/Model | Condition | Treatment Concentration/Dose | Observed Effect | Reference |
| RAW 264.7 cells | LPS-induced inflammation | 5-20 µg/mL | Reduced expression of TNF-α and IL-1β; Increased IL-10 secretion | [2][3] |
| NRK-49F cells | TGF-β1-induced fibrosis | 5-20 µg/mL | Reduced expression of collagen I, α-SMA, and fibronectin | [2][3] |
| Alloxan-induced diabetic rats | Diabetes | 20-40 mg/kg (i.p.) | Reduced blood glucose, TNF-α, IL-1β, IL-6, TGF-β1, and NF-κB in kidney tissue | [3][4] |
Experimental Protocols
Isolation and Purification of N6-(2-hydroxyethyl)adenosine from Cordyceps cicadae
This protocol is adapted from methodologies described in the literature.[2][5]
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Extraction: Powdered Cordyceps cicadae is suspended in ethanol and left to soak overnight. The suspension is then centrifuged, and the supernatant is filtered and concentrated under reduced pressure.
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Liquid-Liquid Extraction: An equal volume of hexane (B92381) and ethyl acetate (B1210297) is added to the concentrated extract to remove nonpolar compounds.
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Deproteinization and Depolysaccharidization: Proteins and polysaccharides are precipitated from the aqueous layer by the addition of alcohol.
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Column Chromatography: The resulting solution is subjected to chromatography on an RP-C18 column to elute N6-HEA.[2] Alternatively, Sephadex® LH-20 column chromatography can be used for purification.[5][6]
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Structure Verification: The purified compound is identified and its structure confirmed using techniques such as proton nuclear magnetic resonance (¹H-NMR), Fourier transform infrared spectroscopy (FT-IR), and electrospray ionization mass spectrometry (ESI-MS).[7]
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells (e.g., SGC-7901, AGS, or HK-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of N6-HEA (e.g., 0-300 µM) for the desired time periods (e.g., 24, 48, 72 hours).[1][3]
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MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for formazan (B1609692) crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
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Cell Treatment: Treat cells with N6-HEA at various concentrations (e.g., 50, 100, 150 µM) for a specified duration (e.g., 48 hours).[1]
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Cell Harvesting and Staining: Harvest the cells and stain them with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
N6-HEA exerts its biological effects through the modulation of several key signaling pathways.
Anti-Inflammatory and Anti-Fibrotic Signaling
N6-HEA has been shown to inhibit the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammatory and fibrotic processes.[2][3] In response to inflammatory stimuli like LPS or fibrotic factors like TGF-β1, these pathways are activated, leading to the production of pro-inflammatory cytokines and extracellular matrix proteins. N6-HEA treatment can suppress the activation of these pathways, thereby reducing inflammation and fibrosis.[2]
Caption: N6-HEA inhibits inflammation and fibrosis via the NF-κB and Smad pathways.
Anti-Tumor Signaling
In gastric carcinoma cells, N6-HEA induces apoptosis through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of endoplasmic reticulum (ER) stress.[1] The ER stress, in turn, can trigger caspase-dependent apoptosis and autophagy.[1][7]
Caption: N6-HEA induces apoptosis in cancer cells through multiple pathways.
Protection Against ER Stress
N6-HEA has been shown to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-induced ER stress.[5][6] It achieves this by attenuating ROS production and downregulating the expression of key ER stress markers such as ATF-6, PERK, IRE1α, and CHOP, thereby restoring ER homeostasis.[5]
Caption: N6-HEA protects against NSAID-induced ER stress.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the biological effects of N6-HEA.
Caption: General experimental workflow for N6-HEA research.
Conclusion
N6-(2-hydroxyethyl)adenosine is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and cellular stress makes it a compelling candidate for further investigation and potential therapeutic development. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of N6-HEA.
References
- 1. mdpi.com [mdpi.com]
- 2. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
